molecular formula C19H14N2O2 B2771101 (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide CAS No. 887347-60-6

(2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide

Cat. No.: B2771101
CAS No.: 887347-60-6
M. Wt: 302.333
InChI Key: VJNWIGHMFLKCFS-MDZDMXLPSA-N
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Description

The compound (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide is a synthetic cinnamamide derivative featuring a chromen (coumarin) core and a 2-cyanophenyl substituent. The chromen moiety (a bicyclic structure with a benzopyran backbone) is known for its role in enhancing π-π interactions and hydrogen bonding, which are critical for biological activity .

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c20-12-16-6-1-3-7-17(16)21-19(22)10-9-14-11-15-5-2-4-8-18(15)23-13-14/h1-11H,13H2,(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNWIGHMFLKCFS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors such as salicylaldehyde and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Coupling with Cyanophenyl Group: The chromene core is then coupled with a cyanophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of Propenamide Linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the chromene-cyanophenyl intermediate and an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the propenamide linkage, converting it to a saturated amide.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives of the chromene core.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted cyanophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives:

Biology

    Biological Activity Studies: Due to its chromene core, the compound may exhibit various biological activities such as antioxidant, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where chromene derivatives have shown efficacy.

Industry

    Material Science: The compound may find applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide would depend on its specific biological activity. Generally, chromene derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, and DNA. The compound may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and biological activities of the target compound with related derivatives:

Compound Name Core Structure Substituents (R₁/R₂) Key Biological Activities Lipophilicity (logP) Cytotoxicity (IC₅₀, µM) References
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide Cinnamamide 3,5-bis(trifluoromethyl)phenyl Anti-staphylococcal (MIC: 0.5 µM), anti-MTB 4.2 >10 (safe)
(2E)-3-(4-Cl-phenyl)-N-[4-CF₃-phenyl]prop-2-enamide Chlorocinnamamide 4-Cl-phenyl, 4-CF₃-phenyl Broad-spectrum antibacterial (MRSA, VRE) 3.8 5–10 (moderate)
Target compound Chromen-cinnamamide 2H-chromen-3-yl, 2-CN-phenyl Inferred: Antimicrobial, anti-biofilm Predicted: ~3.5 Predicted: >10
(2E)-N-[3-CF₃-phenyl]-3-(3,4-diCl-phenyl)prop-2-enamide Dichlorocinnamamide 3,4-diCl-phenyl, 3-CF₃-phenyl Anti-mycobacterial (MIC: 0.8 µM) 4.5 >10 (safe in serum)
Coumarin-acrylamide derivatives Coumarin-acrylamide Varied aryl groups Anti-inflammatory, antiproliferative 2.5–4.0 Varies
Key Observations:

Electron-Withdrawing Groups (EWGs): The 2-cyanophenyl group in the target compound is analogous to trifluoromethyl (-CF₃) and chloro (-Cl) substituents in other cinnamamides. These groups enhance antibacterial activity by increasing lipophilicity (logP ~3.5–4.5) and improving membrane penetration . In coumarin hybrids (e.g., ), EWGs like methoxy and hydroxyl groups modulate anti-inflammatory activity by altering electron density .

Chromen vs.

Biological Activity

(2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core linked to a cyanophenyl group through a propenamide linkage. The presence of the cyano group may enhance its electronic properties and reactivity compared to similar compounds.

Property Details
IUPAC Name (E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide
Molecular Formula C19H14N2O2
Molecular Weight 302.33 g/mol
CAS Number 887347-60-6

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. Its mechanism may include modulation of signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The compound may scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It could induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Studies and Research Findings

  • Study on Antioxidant Activity
    • A study evaluated the antioxidant capacity of various chromene derivatives, including this compound. Results demonstrated a significant reduction in lipid peroxidation levels when treated with the compound compared to controls, suggesting strong antioxidant potential .
  • Anti-inflammatory Mechanism
    • In vitro assays showed that the compound inhibited the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). The inhibition was dose-dependent, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity
    • A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

Compound Biological Activity
(2E)-3-(2H-chromen-3-yl)-N-(2-hydroxyphenyl)prop-2-enamideModerate antioxidant activity
(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamideWeaker anticancer properties
(2E)-3-(2H-chromen-3-yl)-N-(4-cyanophenyl)prop-2-enamideEnhanced anti-inflammatory effects

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